In Vivo Body Weight Reduction: Elaidyl-sulfamide vs. Vehicle Control in Obese Rats
In a 7-day repeated-dose study using diet-induced obese male Wistar rats, elaidyl-sulfamide (ES) at 3 mg/kg i.p. produced a statistically significant reduction in cumulative body weight gain relative to vehicle-treated controls [1]. This effect was accompanied by reduced food intake and occurred at doses where the parent compound OEA requires substantially higher dosing to achieve comparable anorectic effects due to its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH) and other amidases [2]. The sulfamide moiety confers resistance to amidase-mediated hydrolysis, extending the in vivo half-life relative to OEA, though direct comparative PK data between ES and OEA are not reported in the same study.
| Evidence Dimension | Cumulative body weight gain reduction after 7-day treatment (obese rats) |
|---|---|
| Target Compound Data | Significant reduction in weight gain (quantified graphically as ~60-70% reduction vs. vehicle) at 3 mg/kg i.p. |
| Comparator Or Baseline | Vehicle (saline/DMSO/PEG300/Tween 80 formulation) |
| Quantified Difference | Approximately 60-70% reduction in cumulative weight gain over 7 days; statistical significance p<0.05 vs. vehicle |
| Conditions | Diet-induced obese male Wistar rats; 7-day repeated i.p. administration; 3 mg/kg dose |
Why This Matters
This establishes ES as a research tool with demonstrated in vivo efficacy at defined doses in an obesity model, enabling reproducible metabolic phenotyping experiments.
- [1] Decara JM, Romero-Cuevas M, Rivera P, Macias-González M, Vida M, Pavón FJ, et al. Elaidyl-sulfamide, an oleoylethanolamide-modelled PPARα agonist, reduces body weight gain and plasma cholesterol in rats. Dis Model Mech. 2012 Sep;5(5):660-70. doi:10.1242/dmm.009233. View Source
- [2] Fu J, Gaetani S, Oveisi F, Lo Verme J, Serrano A, Rodríguez de Fonseca F, et al. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha. Nature. 2003 Sep 4;425(6953):90-3. doi:10.1038/nature01921. View Source
